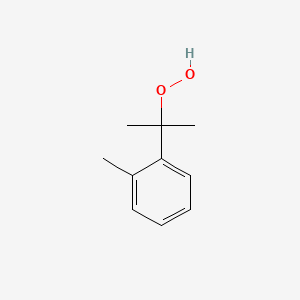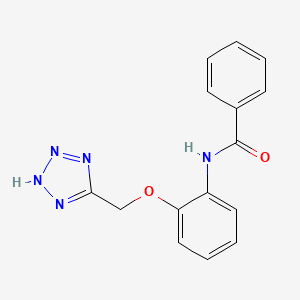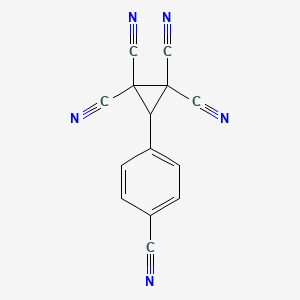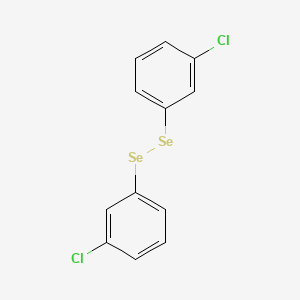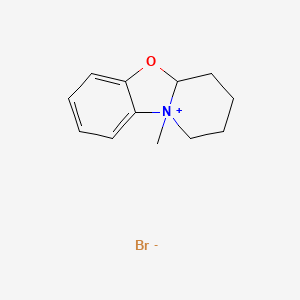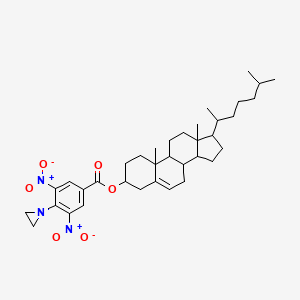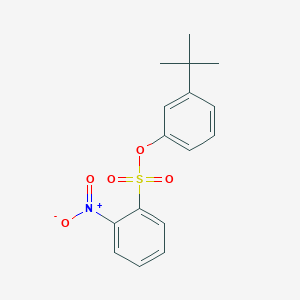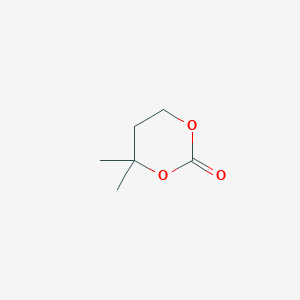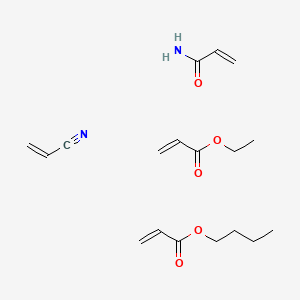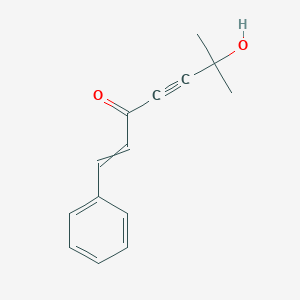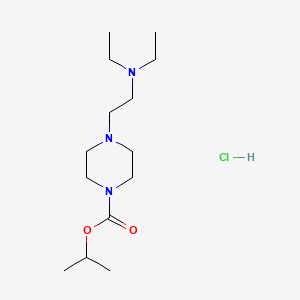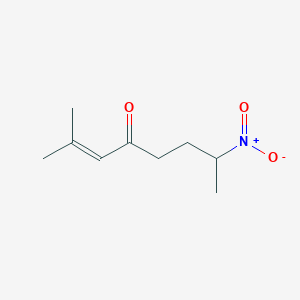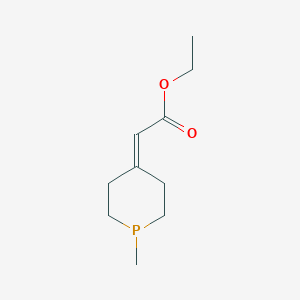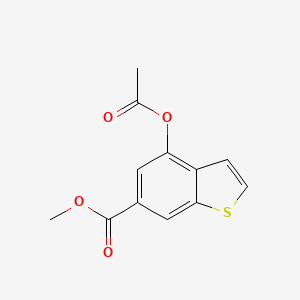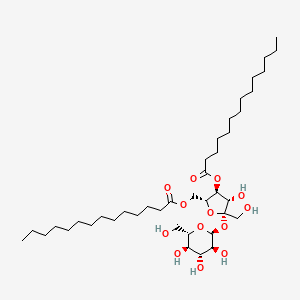
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside is a complex organic compound that belongs to the class of glycosyl glycosides. It is formed by the combination of hexopyranoside and hex-2-ulofuranose units, joined by an acetal oxygen bridge from the hemiacetal of hexopyranoside to the hemiketal of hex-2-ulofuranose
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside typically involves the protection of hydroxyl groups, glycosylation, and deprotection steps. The starting materials are often hexopyranoside and hex-2-ulofuranose derivatives. The reaction conditions usually include the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific hydroxyl sites. Glycosylation is achieved using glycosyl donors and acceptors in the presence of catalysts like Lewis acids or bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., Lewis acids). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
科学的研究の応用
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a substrate for enzymatic studies involving glycosidases and glycosyltransferases.
作用機序
The mechanism of action of 4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor or activator of glycosidases, affecting carbohydrate metabolism pathways .
類似化合物との比較
Similar Compounds
Hex-2-ulofuranosyl hexopyranoside: A disaccharide formed by hexopyranoside and hex-2-ulofuranose units, similar in structure but lacking the tetradecanoyl groups.
4,6-Di-O-hexadecanoylhex-2-ulofuranosyl hexopyranoside: Another similar compound with hexadecanoyl groups instead of tetradecanoyl groups.
Uniqueness
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside is unique due to the presence of tetradecanoyl groups, which impart distinct physicochemical properties and potential biological activities. These modifications can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
特性
CAS番号 |
30701-38-3 |
|---|---|
分子式 |
C40H74O13 |
分子量 |
763.0 g/mol |
IUPAC名 |
[(2R,3S,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-tetradecanoyloxy-5-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C40H74O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(43)49-28-31-37(51-33(44)26-24-22-20-18-16-14-12-10-8-6-4-2)38(48)40(29-42,52-31)53-39-36(47)35(46)34(45)30(27-41)50-39/h30-31,34-39,41-42,45-48H,3-29H2,1-2H3/t30-,31+,34-,35+,36-,37+,38-,39-,40-/m0/s1 |
InChIキー |
JSHQYXYWOLDSFR-QEOXVVEKSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


